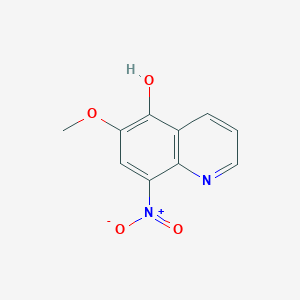
5-Hydroxy-6-methoxy-8-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6-methoxy-8-nitroquinoline is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 5-hydroxy-6-methoxy-8-nitroquinoline exhibit significant anticancer properties. For instance, studies have shown that certain nitroquinoline derivatives can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer) . The structure-activity relationship (SAR) analyses suggest that modifications to the quinoline structure can enhance anticancer efficacy.
Case Study: Nanoparticle Drug Delivery
In a study involving the treatment of oral squamous cell carcinoma induced by 4-nitroquinoline-1-oxide, a formulation combining doxorubicin and methotrexate loaded into nanoparticles demonstrated superior efficacy compared to free drug forms. This highlights the potential of nitroquinoline compounds in enhancing drug delivery systems for cancer therapy .
Organic Synthesis
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of 6-methoxy-8-aminoquinoline, a metabolite of primaquine, which is significant in antimalarial drug development .
Table 1: Synthesis Applications of this compound
| Compound Derived | Application |
|---|---|
| 6-Methoxy-8-aminoquinoline | Antimalarial agent |
| 6-Methoxy-8-hydroxylaminoquinoline | Potential therapeutic agent |
| 2-substituted/2,5-disubstituted-6-methoxy-8-nitroquinolines | Various organic syntheses |
Materials Science
Potential in Material Development
The unique chemical properties of this compound allow it to be explored for applications in materials science, particularly in the development of organic semiconductors and sensors. Its ability to form stable complexes with metal ions could lead to advancements in sensor technology and catalysis.
Toxicological Studies
Safety Profile Assessment
Research has also focused on the toxicological profile of nitroquinolines, including this compound. Studies have evaluated its effects on microbial flora and potential carcinogenicity, providing insights into its safety for human use . Understanding these aspects is crucial for its application in pharmaceuticals.
Analyse Des Réactions Chimiques
Chlorination and Subsequent Nucleophilic Substitution
The hydroxyl group at position 5 undergoes chlorination under acidic conditions, enabling further substitution reactions.
-
Mechanistic Insight : Chlorination proceeds via protonation of the hydroxyl group followed by nucleophilic displacement with Cl⁻. The resulting chloro derivative undergoes SNAr with phenoxides due to the activating effect of the methoxy group at position 6 .
Nitration and Nitro Group Reactivity
The nitro group at position 8 directs electrophilic substitution to specific positions.
-
Nitration Conditions : Nitration of quinoline derivatives typically requires temperatures ≥70°C and strong nitrating agents (HNO₃/H₂SO₄) .
-
Reduction : The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using Sn/HCl, forming 8-amino derivatives, though specific yields for this compound are not reported .
Electrophilic Aromatic Substitution (EAS)
The electron-rich positions (activated by hydroxyl and methoxy groups) undergo regioselective substitution:
| Position | Reactivity | Example Reaction | Product |
|---|---|---|---|
| C7 | Activated by -OH | Bromination (NBS/CHCl₃) | 5-Hydroxy-7-bromo-6-methoxy-8-nitroquinoline |
| C3/C4 | Deactivated by -NO₂ | Limited reactivity | — |
Metal Chelation
Though less studied than 8-hydroxyquinoline, the hydroxyl and nitro groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺).
| Metal Ion | Binding Sites | Application | Source |
|---|---|---|---|
| Cu²⁺ | N (quinoline), O (-OH) | Antimicrobial agents | |
| Fe³⁺ | O (-NO₂, -OH) | Catalytic oxidation studies |
Cross-Coupling Reactions
While direct Suzuki-Miyaura couplings are unreported for this compound, analogous 8-bromo-5-nitroquinolines undergo cross-coupling with aryl boronic acids (Pd(OAc)₂/SPhos, K₃PO₄, NMP) .
| Substrate | Coupling Partner | Product | Yield |
|---|---|---|---|
| 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-yl-Bpin | 8-(Benzo[b]furan-2-yl)-5-nitroquinoline | 80% |
Crystallization and Purification
Separation from positional isomers (e.g., 8-nitroquinoline derivatives) is achieved via selective crystallization in wet dimethylformamide (DMF), yielding >99% pure product .
Propriétés
Numéro CAS |
5323-58-0 |
|---|---|
Formule moléculaire |
C10H8N2O4 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
6-methoxy-8-nitroquinolin-5-ol |
InChI |
InChI=1S/C10H8N2O4/c1-16-8-5-7(12(14)15)9-6(10(8)13)3-2-4-11-9/h2-5,13H,1H3 |
Clé InChI |
QAICTYKDANKDKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













